Z-Glu-phe-OH

Descripción general

Descripción

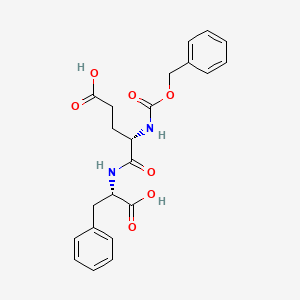

Z-Glu-phe-OH: , also known as Z-L-glutamyl-L-phenylalanine, is a dipeptide compound consisting of glutamic acid and phenylalanine. It is often used in peptide synthesis and serves as a substrate in various biochemical assays. This compound is notable for its role in studying enzyme specificity and peptide interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Z-Glu-phe-OH can be synthesized through several methods. One common approach involves the coupling of Z-L-glutamic acid with L-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound often employs solid-phase peptide synthesis (SPPS). In this method, the first amino acid is attached to a resin, and subsequent amino acids are added sequentially. The protecting groups are removed, and the peptide is cleaved from the resin to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Z-Glu-phe-OH undergoes various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of individual amino acids.

Oxidation: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.

Substitution: The carboxyl group of glutamic acid can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alcohols or amines in the presence of a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) are used.

Major Products:

Hydrolysis: Glutamic acid and phenylalanine.

Oxidation: Phenylalanine derivatives.

Substitution: Esters or amides of this compound.

Aplicaciones Científicas De Investigación

Chemistry

Z-Glu-Phe-OH serves as a model compound for studying peptide synthesis and reactions. It is particularly useful in:

- Peptide Synthesis : Employed in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of peptides through sequential coupling of amino acids.

- Reaction Mechanisms : Investigated for its reactivity under various conditions, providing insights into peptide bond formation and stability.

| Application | Description |

|---|---|

| Peptide Synthesis | Used in solid-phase methods for efficient assembly. |

| Reaction Mechanisms | Studies on reactivity and stability of peptide bonds. |

Biology

In biological research, this compound is explored for its role in cellular processes:

- Cell Signaling : Investigated for its interactions with specific receptors, modulating cellular responses.

- Biological Activity : Exhibits potential bioactive properties that can influence physiological processes.

Medicine

This compound has potential therapeutic applications:

- Drug Delivery Systems : Explored as a carrier for delivering therapeutic agents due to its ability to interact with biological membranes.

- Bioactive Peptides : Studied for its physiological effects, including anti-inflammatory and antioxidant properties.

| Medical Application | Description |

|---|---|

| Drug Delivery Systems | Potential carrier for therapeutic agents. |

| Bioactive Peptides | Investigated for anti-inflammatory effects. |

Industry

In industrial applications, this compound is utilized in:

- Peptide-based Materials : Development of new materials incorporating peptides for various applications.

- Analytical Techniques : Used as a standard in chromatographic techniques to analyze peptide mixtures.

Case Study 1: Peptide Synthesis Optimization

A study highlighted the use of this compound in optimizing peptide synthesis protocols. Researchers demonstrated that employing this compound as a starting material significantly improved yields in solid-phase synthesis, achieving up to 95% yield without detectable epimerization when using specific coupling reagents .

In another study, this compound was tested for its biological activity in modulating cell signaling pathways. The findings indicated that the tripeptide could enhance cellular responses to growth factors, suggesting its potential role in regenerative medicine .

Mecanismo De Acción

The mechanism of action of Z-Glu-phe-OH involves its interaction with enzymes, particularly proteases. The compound acts as a substrate, and the enzyme catalyzes the cleavage of the peptide bond between glutamic acid and phenylalanine. This interaction is crucial for studying enzyme specificity and kinetics. The molecular targets include the active sites of proteases, where the peptide bond is hydrolyzed .

Comparación Con Compuestos Similares

Z-Gly-Gly-Phe-OH: A tripeptide with similar structural features.

Z-Gly-Phe-NH2: A dipeptide amide with comparable properties.

Z-Gly-Gln-OH: Another dipeptide with glutamine instead of glutamic acid

Uniqueness: Z-Glu-phe-OH is unique due to its specific combination of glutamic acid and phenylalanine, which provides distinct properties in terms of enzyme interaction and peptide synthesis. Its structure allows for specific studies on enzyme specificity and peptide bond stability, making it a valuable tool in biochemical research .

Actividad Biológica

Z-Glu-Phe-OH, a synthetic dipeptide, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and relevant case studies.

1. Synthesis of this compound

This compound can be synthesized through solid-phase peptide synthesis (SPPS), a method that enables the production of peptides with high purity and yield. The synthesis typically involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies, which facilitate the sequential addition of amino acids to form the desired peptide structure. The synthesis process is crucial as it influences the biological activity of the resulting compound.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that synthetic peptides derived from lactoferricin, which share structural similarities with this compound, showed enhanced antibacterial activity against various strains of bacteria, including Escherichia coli and Enterococcus faecalis . The mechanism is believed to involve the disruption of bacterial membranes due to the peptide's amphipathic nature, allowing it to interact effectively with lipid bilayers.

2.2 Analgesic Properties

In vivo studies have shown that analogs of this compound can possess analgesic properties. For instance, a related compound demonstrated significant analgesic activity in animal models using the paw-pressure test (Randall-Selitto test), indicating its potential as a pain management agent . The structure-activity relationship suggests that modifications in hydrophobicity and amino acid sequence can enhance analgesic effects.

The biological activity of this compound may be attributed to its ability to modulate various biological pathways. For example, peptides with similar sequences have been shown to act as immunomodulators and exhibit antitumor activity . The presence of charged residues in this compound facilitates interactions with cellular receptors, potentially influencing signaling pathways involved in inflammation and pain perception.

3.2 Case Studies

A notable case study involved the evaluation of this compound's effects on immune response modulation in murine models. Results indicated a dose-dependent increase in cytokine production, suggesting an immunostimulatory effect that could be harnessed for therapeutic applications in immunocompromised conditions.

4. Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other peptides:

5. Conclusion

This compound presents a promising avenue for further research due to its diverse biological activities, particularly in antimicrobial and analgesic domains. Continued studies are essential to elucidate its full pharmacological profile and potential therapeutic applications.

Propiedades

IUPAC Name |

5-[(1-carboxy-2-phenylethyl)amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O7/c25-19(26)12-11-17(24-22(30)31-14-16-9-5-2-6-10-16)20(27)23-18(21(28)29)13-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2,(H,23,27)(H,24,30)(H,25,26)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORDBMVWKMEZAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70913118 | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-4-carboxy-1-hydroxybutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

987-84-8 | |

| Record name | 3-Phenyl-N-(N-((phenylmethoxy)carbonyl)-L-alpha-glutamyl)-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000987848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89650 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC18760 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-4-carboxy-1-hydroxybutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.